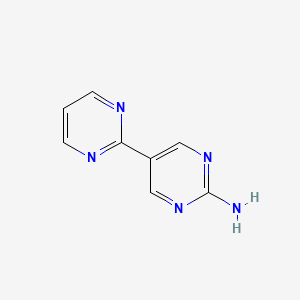

2-(Amino-5-pyrimidinyl)pyrimidine

Description

Properties

IUPAC Name |

5-pyrimidin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c9-8-12-4-6(5-13-8)7-10-2-1-3-11-7/h1-5H,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYKBUCQHFKKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CN=C(N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167788-07-8 | |

| Record name | [2,5'-bipyrimidin]-2'-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 5 Pyrimidinyl Pyrimidine and Its Analogues

Retrosynthetic Analysis and Key Disconnections for 2-(Amino-5-pyrimidinyl)pyrimidine

Retrosynthetic analysis is a problem-solving technique used to design a synthetic plan for a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For this compound, a key disconnection can be made at the C5-C2' bond, which links the two pyrimidine (B1678525) rings. This leads to two primary synthons: a 2-aminopyrimidine (B69317) unit and a 5-halopyrimidine or a related electrophilic pyrimidine derivative.

Another strategic disconnection involves the formation of the pyrimidine rings themselves. A common approach for pyrimidine synthesis is the condensation reaction of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea (B33335), guanidine, or amidine. acs.orgresearchgate.net This strategy allows for the construction of the individual pyrimidine rings, which can then be coupled to form the final bipyrimidine structure. For instance, one could envision synthesizing a 5-substituted-2-aminopyrimidine and a 2-substituted pyrimidine separately before a final coupling step.

Novel Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of pyrimidine derivatives has greatly benefited from the development of novel catalytic systems.

Transition Metal-Catalyzed Coupling Reactions for this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, including the linkage between two pyrimidine rings. Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are prominent examples. For the synthesis of 2,2'-bipyrimidines, the reductive symmetric coupling of 2-chloropyrimidine (B141910) has been shown to be an effective method. acs.org

The synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines has been developed as these are useful precursors for more complex structures. acs.org For example, 5-Bromo-2,2'-bipyridine can be synthesized via the Stille coupling of 2,5-dibromopyridine (B19318) with 2-trimethylstannylpyridine. acs.org A similar strategy could be envisioned for the synthesis of this compound, where a halogenated aminopyrimidine is coupled with a stannylated or boronic acid-substituted pyrimidine.

| Catalyst/Reagent | Reactants | Product | Yield | Reference |

| Hexa-n-butyldistannane | 2,5-dibromopyridine | 5,5'-Dibromo-2,2'-bipyridine | 70-90% | acs.org |

| Not specified | 2-chloropyrimidine | 2,2'-bipyrimidine | 80% | acs.org |

Organocatalytic Strategies for Pyrimidine Annulation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. tandfonline.com In pyrimidine synthesis, organocatalysts can facilitate various transformations, including multicomponent reactions for the construction of the pyrimidine core. tandfonline.com For instance, a one-pot, three-component protocol for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives has been developed using 2-aminoethanesulfonic acid in water, showcasing a green and efficient approach. tandfonline.com

Acyclic pyrimidine nucleosides have been synthesized with high enantioselectivity using a diarylprolinol triphenylsilyl ether-catalyzed aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes. rsc.org This highlights the potential of organocatalysis in constructing chiral pyrimidine-containing molecules.

| Catalyst | Reactants | Product | Yield | Reference |

| 2-Aminoethanesulfonic acid | Aromatic/aliphatic aldehydes, 6-amino-1,3-dimethyl uracil, acetyl acetone | Dihydropyrido[2,3-d]pyrimidine derivatives | 90-94% | tandfonline.com |

| Diarylprolinol triphenylsilyl ether | Pyrimidines, α,β-unsaturated aldehydes | Chiral acyclic pyrimidine nucleosides | 51-78% (two steps) | rsc.org |

Biocatalytic Synthesis Routes for Pyrimidine Derivatives

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. mdpi.com While specific biocatalytic routes to this compound are not extensively documented, the enzymatic desymmetrization of bulky pyrimidine-derived ketones using Saccharomyces cerevisiae has been demonstrated, yielding chiral secondary alcohols with high enantiomeric excess. mdpi.com This suggests the potential for biocatalysts in the stereoselective synthesis of functionalized pyrimidine precursors. The de novo pathway of pyrimidine synthesis in biological systems, which utilizes enzymes to construct the pyrimidine ring from simple precursors like aspartate, bicarbonate, and ammonia, provides a blueprint for potential chemoenzymatic strategies. youtube.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inpowertechjournal.com These principles are increasingly being applied to the synthesis of pyrimidine derivatives to create more sustainable and environmentally friendly methods.

Solvent-Free Reaction Methodologies for Pyrimidine Scaffolds

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for often toxic and volatile organic solvents. rasayanjournal.co.inresearchgate.net Several solvent-free methods for pyrimidine synthesis have been reported. A notable example is the NH4I-promoted three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal, which proceeds under metal- and solvent-free conditions to afford a broad range of substituted pyrimidines. acs.org

Another green approach involves the use of per-6-NH2-β-CD as a reusable supramolecular host for the solvent-free synthesis of pyrano[2,3-d]pyrimidine scaffolds. informahealthcare.comtandfonline.com This method utilizes a multicomponent reaction strategy at ambient temperature. tandfonline.com Similarly, the "Grindstone Chemistry Technique," a mechanical procedure, has been used for the synthesis of dihydropyrimidinones in high yields under mild, solvent-free conditions, catalyzed by CuCl2·2H2O and concentrated HCl. researchgate.net

| Reaction Conditions | Reactants | Product | Yield | Reference |

| NH4I-promoted, metal- and solvent-free | Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetal | Substituted pyrimidines | Moderate to good | acs.org |

| per-6-NH2-β-CD, solvent-free, ambient temperature | Aryl aldehydes, malononitrile, barbituric acids | Pyrano[2,3-d]pyrimidines | Not specified | informahealthcare.comtandfonline.com |

| CuCl2·2H2O, conc. HCl, Grindstone Chemistry | Aldehyde derivative, urea/thiourea (B124793), 1,3-dicarbonyl compounds | Dihydropyrimidinones | High | researchgate.net |

Sustainable Reagent Utilization in Pyrimidine Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. nih.govfrontiersin.org This involves the use of sustainable reagents, alternative energy sources, and environmentally benign solvent systems.

Recent research has highlighted the efficacy of using water as a green solvent in pyrimidine synthesis. frontiersin.org For instance, a one-pot reaction of barbituric acid, an aldehyde, and urea or thiourea in an aqueous medium has been developed for the synthesis of pyrimido[4,5-d]pyrimidines. frontiersin.org This method avoids hazardous organic solvents and corrosive catalysts, offering high yields and purity. frontiersin.org

Microwave irradiation and ultrasonic waves are also being employed as sustainable techniques to accelerate reactions and improve yields in pyrimidine synthesis. nih.govresearchgate.net One-pot, three-component reactions under microwave irradiation without a catalyst have been used to produce fused pyrimidine systems with high efficiency. researchgate.netresearchgate.net These methods significantly reduce reaction times compared to conventional heating. researchgate.net

The use of greener catalysts is another cornerstone of sustainable pyrimidine chemistry. Nano-SiO2 and nano-ZnO have been successfully used as reusable catalysts in the synthesis of various pyrimidine derivatives, often in water or under solvent-free conditions. researchgate.net These catalysts are advantageous due to their ease of separation and potential for reuse, contributing to a more economical and sustainable process.

Dimethyl carbonate (DMC) has emerged as a green reagent and solvent, capable of replacing hazardous methylating agents in certain reactions. frontiersin.org Its low toxicity and biodegradability make it a sustainable choice for modifications of pyrimidine scaffolds. frontiersin.org

Table 1: Comparison of Sustainable Methods in Pyrimidine Synthesis

| Method | Catalyst/Solvent | Key Advantages | Yield | Reference |

|---|---|---|---|---|

| One-pot three-component reaction | Water | Environmentally friendly, catalyst-free, short reaction times | High | frontiersin.org |

| Microwave-assisted synthesis | Catalyst-free | Reduced reaction times, high yields, enhanced purity | 89-95% | researchgate.netresearchgate.net |

Flow Chemistry Applications in Continuous Synthesis of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates, including pyrimidine derivatives. This technology enables better control over reaction parameters, improved safety for hazardous reactions, and potential for automated, high-throughput production. nih.govnih.gov

While a specific continuous flow synthesis for this compound is not extensively documented, the principles and methodologies applied to similar heterocyclic systems are directly relevant. Flow chemistry has been successfully used for the synthesis of various nitrogen-containing heterocycles, including imidazo[1,2-α]pyrimidines. vapourtec.com The synthesis of these compounds often involves multicomponent reactions that can be efficiently performed in a flow reactor, leading to improved yields and regioselectivity compared to batch conditions. vapourtec.com

The synthesis of the anticancer drug Imatinib, which contains a substituted pyrimidine ring, has been achieved using a multi-step continuous flow process. nih.govmdpi.com This process involved a final C-N cross-coupling reaction in a high-temperature reactor coil, demonstrating the capability of flow chemistry to handle complex synthetic transformations. nih.gov Careful optimization of solvent systems and concentrations was crucial to prevent precipitation and reactor blockage. nih.gov

Key advantages of employing flow chemistry in the potential synthesis of this compound would include:

Enhanced Safety: Better management of reaction exotherms and the ability to handle hazardous reagents in small, contained volumes.

Improved Yield and Purity: Precise control over temperature, pressure, and residence time can lead to fewer side products.

Scalability: The transition from laboratory-scale synthesis to industrial production is often more straightforward with flow systems.

Automation: Fully automated systems can operate for extended periods, increasing productivity.

Table 2: Examples of Flow Chemistry in Heterocyclic Synthesis

| Compound Type | Key Reaction | Residence Time | Yield | Reference |

|---|---|---|---|---|

| Imidazo[1,2-α]pyrimidines | Multicomponent reaction | Not specified | Improved vs. batch | vapourtec.com |

| Imatinib | C-N cross-coupling | 48 min (total) | 58% | nih.govmdpi.com |

Stereoselective Synthesis of Chiral Analogues of this compound

The development of stereoselective synthetic methods is crucial for accessing chiral analogues of this compound, which may exhibit unique biological activities. A key approach to introducing chirality is the asymmetric functionalization of the pyrimidine core.

One notable method involves the enantioselective alkylation of pyrimidine-5-carbaldehydes with dialkylzincs. elsevierpure.com This reaction, catalyzed by chiral amino alcohols such as (1S,2R)-N,N-dibutylnorephedrine, can produce optically active secondary 5-pyrimidyl alkanols with high enantioselectivities (up to 94% enantiomeric excess). elsevierpure.com This strategy provides a direct route to chiral building blocks where a stereocenter is introduced at the 5-position of the pyrimidine ring.

Another important area is the stereoselective synthesis of pyrimidine nucleosides, where the chirality of the sugar moiety plays a critical role in biological function. researchgate.net While not directly analogous to this compound, the methodologies for controlling stereochemistry during the glycosylation step or for the synthesis of C-nucleosides can provide valuable insights. researchgate.netnih.gov For instance, the synthesis of 5'-C-methyl pyrimidine nucleosides has been a subject of study, demonstrating the ability to introduce chiral centers at the periphery of the pyrimidine core. researchgate.net

Table 3: Enantioselective Synthesis of Chiral Pyrimidyl Alkanols

| Substrate | Reagent | Catalyst | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbaldehyde | Diethylzinc | (1S,2R)-N,N-Dibutylnorephedrine | Up to 94% | elsevierpure.com |

Total Synthesis Strategies for Complex Pyrimidine-Fused Systems Incorporating the this compound Core Scaffold

The this compound scaffold can serve as a key building block in the total synthesis of more complex, fused heterocyclic systems. nih.gov These larger molecules often possess interesting biological properties, and their synthesis presents significant challenges that drive the development of new synthetic methodologies. nih.govresearchgate.net

Strategies for the synthesis of fused pyrimidine systems often involve the construction of additional rings onto a pre-existing pyrimidine core. nih.govresearchgate.net For example, pyrimido[4,5-d]pyrimidines, thiazolo[5,4-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines are important classes of fused heterocycles with diverse biological activities. frontiersin.orgnih.govnih.gov

One common approach is the use of multicomponent reactions, where several starting materials are combined in a single step to generate a complex product. researchgate.netsciencescholar.us This approach is highly efficient and allows for the rapid generation of libraries of fused pyrimidine derivatives for biological screening. sciencescholar.us

Another powerful strategy is the use of transition metal-catalyzed cross-coupling reactions to build the fused ring system. For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl substituents onto the pyrimidine ring, which can then undergo intramolecular cyclization to form the fused system. nih.gov

The synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, for example, has been achieved by first constructing the bicyclic core and then introducing diversity through substitution at various positions. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships.

Incorporating the this compound core into a total synthesis would likely involve using it as a key intermediate. The amino group could be used as a handle for further functionalization or as a nucleophile in a cyclization reaction to form a new fused ring. The second pyrimidine ring provides an additional site for modification, allowing for the creation of a wide range of complex and diverse molecular architectures.

Table 4: Examples of Fused Pyrimidine Systems

| Fused System | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidines | One-pot three-component reaction | Green solvent (water), high yield | frontiersin.org |

| Thiazolo[5,4-d]pyrimidines | Multi-step synthesis with Suzuki coupling | Modular approach for diversification | nih.gov |

Derivatization and Structural Modifications of 2 Amino 5 Pyrimidinyl Pyrimidine

Strategies for Functionalization of the Pyrimidine (B1678525) Rings in 2-(Amino-5-pyrimidinyl)pyrimidine

Functionalization of the pyrimidine rings in this compound involves the introduction of new substituents onto the carbon atoms of the heterocyclic core. The electronic nature of the pyrimidine ring, being π-deficient, significantly influences the types of reactions that can be successfully employed.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (SEAr) reactions on pyrimidine rings are generally challenging due to the π-deficient character of the heterocycle, which deactivates the ring towards attack by electrophiles researchgate.netwikipedia.org. The nitrogen atoms in the ring exert a strong electron-withdrawing effect, making the carbon atoms electron-poor researchgate.net.

However, the presence of activating groups, such as the amino group at the C2-position, can increase the electron density of the ring, thereby facilitating electrophilic attack, particularly at the C5-position researchgate.net. For this compound, the C5'-position of the 2-aminopyrimidine (B69317) moiety is the most likely site for such reactions. While direct electrophilic substitution on the parent compound is not extensively documented, related palladium-catalyzed C-H functionalization reactions at the C5-position of 2-aminopyrimidines have been developed, which achieve formal arylation and olefination, avoiding the need for pre-functionalized substrates . A plausible mechanism for the arylation involves the oxidative addition of an aryl halide to a Pd(II) species, followed by electrophilic palladation at the C5-position and subsequent reductive elimination to yield the C5-arylated product .

Table 1: Examples of C-H Functionalization at the C5-Position of 2-Aminopyrimidines

| Substrate | Electrophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(tert-butyl)pyrimidin-2-amine | Iodobenzene | Pd(OAc)₂, Ag₂CO₃, Na₂CO₃, Toluene, 120 °C | N-(tert-butyl)-5-phenylpyrimidin-2-amine | 34 | |

| N-(tert-butyl)pyrimidin-2-amine | 1-iodo-4-methoxybenzene | Pd(OAc)₂, Ag₂CO₃, Na₂CO₃, Toluene, 120 °C | N-(tert-butyl)-5-(4-methoxyphenyl)pyrimidin-2-amine | 76 |

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a more common pathway for the functionalization of pyrimidine rings, which are inherently electron-poor and thus susceptible to attack by nucleophiles wikipedia.orgmasterorganicchemistry.com. This reaction typically requires the presence of a good leaving group, such as a halogen, on the ring wikipedia.org. The reaction proceeds through an addition-elimination mechanism involving a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex wikipedia.orgmasterorganicchemistry.com.

For a compound like this compound, SNAr reactions would necessitate a derivative bearing a leaving group, for example, at the C2', C4', or C6' positions of one of the pyrimidine rings. The positions most susceptible to nucleophilic attack in a pyrimidine ring are C2, C4, and C6 stackexchange.com. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring for nucleophilic attack wikipedia.org. The synthesis of various 2-aminopyrimidine derivatives often utilizes the SNAr reaction between a 2-halopyrimidine and an amine nih.govnih.gov.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Pyrimidine Scaffolds

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Application | Reference |

|---|---|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine | Substituted amines | Triethylamine, 80-90 °C, solvent-free | 2,4-diamino-6-chloropyrimidine derivatives | Synthesis of β-glucuronidase inhibitors | nih.gov |

| 4,6-dichloro-5-methoxypyrimidine | Amines | Sequential SNAr | 4,6-diamino-5-methoxypyrimidine | Synthesis of substituted aminopyrimidines | nih.gov |

Directed Ortho-Metalation Strategies for Pyrimidine Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings wikipedia.orgbaranlab.org. The method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate then reacts with an electrophile to introduce a substituent at the specific ortho-position wikipedia.orgbaranlab.orguwindsor.ca.

In the context of this compound, both the ring nitrogens and the exocyclic amino group can potentially serve as DMGs. The DMG interacts with the lithium reagent, positioning the base to deprotonate the adjacent C-H bond wikipedia.org. The use of hindered lithium dialkylamides, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is often employed for the deprotonation of diazines researchgate.net. This strategy allows for the introduction of various electrophiles at positions that are otherwise difficult to functionalize. For instance, treatment of 2- and/or 4-alkoxypyrimidines with LiTMP followed by quenching with an electrophile affords the corresponding 5-substituted pyrimidines researchgate.net. This approach provides a regioselective alternative to electrophilic substitution for functionalizing the C5 position researchgate.net.

Table 3: Examples of Directed Ortho-Metalation on Pyrimidine Derivatives

| Substrate | Directing Group | Base/Conditions | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| 2-Methoxypyrimidine | 2-Methoxy | LiTMP, Ether, 0 °C | (CH₃)₂S₂ | 2-Methoxy-5-(methylthio)pyrimidine | researchgate.net |

| 4-tert-Butoxypyrimidine | 4-tert-Butoxy | LiTMP, Ether, 0 °C | (CH₃)₃SiCl | 4-tert-Butoxy-5-(trimethylsilyl)pyrimidine | researchgate.net |

Modification at the Amino Group of this compound

The exocyclic amino group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through reactions such as acylation, sulfonylation, alkylation, and arylation.

Acylation and Sulfonylation Reactions of the Amino Moiety

The amino group of 2-aminopyrimidines readily undergoes acylation with acylating agents like acid chlorides and anhydrides to form the corresponding amides semanticscholar.orgyoutube.com. The reactivity of the amino group can be influenced by the electronic properties of the pyrimidine ring. 2-Aminopyrimidine is considered a poor nucleophile due to the electron-withdrawing nature of the heterocyclic ring semanticscholar.org. Under certain conditions, N,N-diacylation can occur as an undesired side reaction, though procedures can be optimized to favor clean mono-acylation semanticscholar.org. The reaction of 2-aminopyrimidine with acetic anhydride, for instance, can yield the acetylated product by refluxing with an excess of the anhydride youtube.com.

Sulfonylation involves the reaction of the amino group with a sulfonyl halide, typically in the presence of a base, to yield a sulfonamide acs.orgorganic-chemistry.org. This reaction is a common method for synthesizing sulfonamide derivatives, which are an important class of compounds. The synthesis of diaminopyrimidine sulfonate derivatives has been achieved through the sulfonylation of the corresponding pyrimidinols with benzenesulfonyl chloride acs.org.

Table 4: Acylation and Sulfonylation of Aminopyrimidines

| Substrate | Reagent | Conditions | Product Type | Notes | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrimidine | 2-methyl-4-nitro-benzoyl chloride | Pyridine | N-Acyl-2-aminopyrimidine | Potential for N,N-diacylation | semanticscholar.org |

| 2-Aminopyrimidine | Acetic anhydride | Reflux | N-Acetyl-2-aminopyrimidine | Can be performed without an auxiliary base | youtube.com |

| 2-amino-4,6-dihydroxypyrimidine | Benzenesulfonyl chloride | N/A | Pyrimidine sulfonate | Synthesis of sulfonate derivatives | acs.org |

Alkylation and Arylation Strategies for Pyrimidine Amines

The nitrogen atom of the amino group in 2-aminopyrimidines can be functionalized through alkylation and arylation reactions.

Alkylation can be achieved using various alkylating agents. Reductive alkylation, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like formic acid, is a viable method for preparing N-monosubstituted 2-aminopyrimidines researchgate.net. Another approach involves the use of alcohols as alkylating reagents in the presence of a transition metal catalyst, which offers an environmentally friendly method with high regioselectivity for the exocyclic amino group google.com.

Arylation of the amino group is commonly accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the aminopyrimidine and an aryl halide nih.gov. Optimized conditions often involve a palladium catalyst, a phosphine ligand like Xantphos, and a base such as sodium tert-butoxide nih.gov. Copper-promoted C-N cross-coupling reactions have also been developed as an alternative to palladium-based systems nih.gov.

Table 5: N-Alkylation and N-Arylation of 2-Aminopyrimidines

| Reaction Type | Amine Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Reductive Alkylation | 2-Aminopyrimidine | Aldehydes | Formic acid, reflux | N-alkyl-2-aminopyrimidine | researchgate.net |

| N-Alkylation | 2-Aminopyrimidine derivatives | Alcohols | Transition metal catalyst, base, 120-150 °C | 2-(N-alkyl)aminopyrimidine | google.com |

| Buchwald-Hartwig Amination | 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl bromides | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, NaOtBu, Toluene, reflux | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine | nih.gov |

Formation of Schiff Bases and Related Imines from this compound

The primary amino group on the this compound core serves as a versatile handle for the formation of Schiff bases (imines) through condensation reactions with various aldehydes and ketones. This reaction is a cornerstone of synthetic organic chemistry, providing a straightforward method to introduce a wide array of substituents and functionalities onto the parent molecule.

The general reaction involves the acid-catalyzed condensation of this compound with a carbonyl compound. The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the corresponding imine. The specific reaction conditions, such as the choice of solvent, catalyst, and temperature, can be optimized to achieve high yields of the desired Schiff base.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of Schiff base derivatives. For instance, reaction with aromatic aldehydes can introduce various substituted phenyl rings, potentially influencing the electronic properties and biological activity of the resulting molecule. Similarly, the use of aliphatic or heterocyclic aldehydes and ketones can further expand the structural diversity of the synthesized compounds.

Table 1: Examples of Schiff Bases Derived from this compound

| Aldehyde/Ketone Reactant | Resulting Schiff Base Structure |

| Benzaldehyde | N-benzylidene-5-(pyrimidin-5-yl)pyrimidin-2-amine |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-5-(pyrimidin-5-yl)pyrimidin-2-amine |

| 2-Pyridinecarboxaldehyde | N-(pyridin-2-ylmethylene)-5-(pyrimidin-5-yl)pyrimidin-2-amine |

| Acetone | N-(propan-2-ylidene)-5-(pyrimidin-5-yl)pyrimidin-2-amine |

Note: The structures in this table are representative examples and would require specific synthetic validation.

Synthesis of Heterocyclic Fused Derivatives from this compound

The inherent reactivity of the this compound scaffold, particularly the presence of the amino group and adjacent nitrogen atoms within the pyrimidine rings, allows for its use as a precursor in the synthesis of various fused heterocyclic systems. These reactions typically involve cyclization strategies where the bipyrimidine core is annulated with another ring system.

One common approach involves the reaction of the amino group with bifunctional reagents. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused pyrimido[1,2-a]pyrimidine derivatives through a Michael addition followed by an intramolecular cyclization and dehydration sequence. The specific nature of the resulting fused system depends on the choice of the cyclizing agent.

Another strategy involves the utilization of the nitrogen atoms within the pyrimidine rings as nucleophiles in cyclization reactions. For instance, derivatives of this compound with appropriately positioned functional groups can undergo intramolecular cyclization to form novel polycyclic aromatic systems. These fused derivatives often exhibit distinct photophysical and electronic properties compared to the parent compound.

Development of Polymeric Architectures Incorporating this compound Moieties

The bifunctional nature of this compound and its derivatives makes them attractive building blocks for the synthesis of novel polymers. The amino group, as well as other potential reactive sites that can be introduced onto the bipyrimidine framework, can participate in polymerization reactions.

One approach to incorporating this moiety into a polymer backbone is through polycondensation reactions. For example, by first derivatizing this compound to introduce a second reactive group (e.g., a carboxylic acid or a hydroxyl group), it can be copolymerized with other monomers to form polyesters, polyamides, or polyimides. The resulting polymers would feature the bipyrimidine unit as an integral part of the main chain, potentially imparting unique thermal, mechanical, or electronic properties to the material.

Alternatively, this compound can be functionalized with a polymerizable group, such as a vinyl or an acrylate moiety. This monomer can then undergo chain-growth polymerization, such as free-radical or controlled radical polymerization, to yield polymers with the bipyrimidine unit as a pendant group. The properties of these polymers can be tuned by controlling the polymer chain length and the density of the bipyrimidine side chains.

Combinatorial Synthesis Approaches for Library Generation of this compound Analogues

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is particularly valuable for drug discovery and materials science research. The versatile reactivity of this compound makes it an excellent scaffold for combinatorial library synthesis.

A common strategy involves a multi-component reaction approach, where this compound, an aldehyde or ketone, and a third reactive component are combined in a one-pot synthesis to generate a library of structurally diverse products. For example, a Ugi or a Biginelli-type reaction could potentially be adapted to utilize the bipyrimidine scaffold.

Solid-phase synthesis is another powerful technique for library generation. Here, the this compound scaffold can be attached to a solid support, and subsequent reactions can be carried out in a stepwise manner. This approach allows for the use of excess reagents to drive reactions to completion and simplifies the purification process, as unreacted reagents and byproducts can be easily washed away. By systematically varying the building blocks used in each step, a large and diverse library of this compound analogues can be efficiently synthesized.

Mechanistic Investigations of Reactions Involving 2 Amino 5 Pyrimidinyl Pyrimidine

Reaction Pathway Elucidation using Spectroscopic Techniques for 2-(Amino-5-pyrimidinyl)pyrimidine Transformations

Spectroscopic methods are crucial for elucidating the reaction pathways of pyrimidine (B1678525) derivatives. Techniques such as Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are instrumental in identifying the molecular structure and vibrational frequencies of pyrimidine compounds. nih.gov For instance, in a study on 2-amino-5-nitropyrimidine, FTIR and FT-Raman spectra were recorded and analyzed to provide a complete assignment of the observed vibrational bands. nih.gov This type of analysis, supported by quantum chemical calculations, can reveal changes in functional groups and bonding arrangements during a chemical transformation, thus mapping the reaction pathway.

Similarly, UV-Visible spectroscopy can be used to study the electronic transitions within the molecule. For a crystal formed from 2-aminopyrimidine (B69317) and pimelic acid, the UV-Visible spectrum indicated an absorbance maximum at 297 nm, which is associated with n–π* transitions arising from the amino group. chalcogen.ro Monitoring shifts in these absorbance bands during a reaction can provide insights into the involvement of specific chromophores and changes in the electronic structure of the molecule as it transforms from reactant to product.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. For pyrimidine-2-thiones, 1H and 13C NMR spectral data have been used to confirm their structures by comparing the chemical shifts with known experimental data. nih.gov In the context of a reaction involving this compound, time-resolved NMR studies could track the disappearance of reactant signals and the appearance of product signals, potentially identifying intermediate species if they have a sufficient lifetime.

Kinetic Studies of Derivatization Reactions of this compound

Kinetic studies are essential for understanding the rates and mechanisms of derivatization reactions. For pyrimidine derivatives, such as 2-sulfonylpyrimidines, reaction rates have been shown to be significantly influenced by pH. nih.gov For example, the reaction of 2-sulfonylpyrimidines with nucleophiles was found to be approximately five times faster at pH 7.0 than at pH 6.5, which is consistent with a higher concentration of the more reactive thiolate anion at the higher pH. nih.gov This suggests that the derivatization of this compound would likely also be pH-dependent, especially in reactions involving nucleophilic attack.

The nature of the substituents on the pyrimidine ring also has a profound effect on reactivity. In a study of 2-sulfonylpyrimidines, substitution at the 5-position was found to have the most significant impact on the reaction rate. nih.gov Electron-withdrawing groups can increase the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. For instance, trifluoromethylation or the introduction of electron-deficient aromatic systems can lead to a rate acceleration of up to 1000-fold. nih.gov Conversely, the presence of the amino group at the 2-position in this compound, being an electron-donating group, would be expected to decrease the ring's susceptibility to nucleophilic aromatic substitution compared to an unsubstituted or electron-withdrawing group substituted pyrimidine.

A hypothetical kinetic study of the derivatization of this compound with a generic electrophile 'E+' could yield data as presented in Table 1.

Table 1: Hypothetical Kinetic Data for the Derivatization of this compound

| [this compound] (M) | [E+] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 0.1 | 0.2 | 1.5 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

Isotopic Labeling Studies for Mechanism Determination in Pyrimidine Chemistry

Isotopic labeling is a powerful technique for tracing the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org In pyrimidine chemistry, stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into the molecule to follow its transformation. wikipedia.orgnih.gov For example, a novel pyrimidine-based stable-isotope labeling reagent, [d₀]/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, was developed for quantitative analysis in mass spectrometry. nih.gov

A key application of isotopic labeling is to determine which bonds are broken and formed during a reaction. In a hypothetical reaction of this compound, the amino group could be labeled with ¹⁵N. By analyzing the products using mass spectrometry or NMR spectroscopy, the fate of the labeled nitrogen atom can be determined, confirming whether it remains part of the pyrimidine ring or is involved in a substitution or rearrangement.

Furthermore, ¹⁸F-labeling has been used to synthesize pyrimidine-based molecules for applications in positron emission tomography (PET). nih.gov The synthesis of an ¹⁸F-labeled pyrimidine-pyridine amine involved the radiolabeling of a nitro-precursor with ¹⁸F under anhydrous conditions. nih.gov This demonstrates the feasibility of incorporating isotopic labels into complex pyrimidine structures to study their behavior in various systems. A recent strategy for nitrogen isotope exchange in pyridines and other heterocycles like pyrimidines has also been developed, which could be adapted for this compound. chemrxiv.org

Transition State Analysis in Catalyzed and Uncatalyzed Reactions of this compound

Transition state analysis provides insight into the high-energy species that are formed during a chemical reaction, which is key to understanding the reaction mechanism and the role of catalysts. While specific transition state analysis for this compound is not available, studies on related systems offer valuable parallels. For example, the study of tight-binding aminothiazoline inhibitors of human O-GlcNAcase, an enzyme that processes O-linked N-acetylglucosamine, revealed that these inhibitors act as transition state analogues. rsc.org Linear free energy analyses showed that the binding of these inhibitors is dependent on the pKa of the aminothiazoline ring, indicating the importance of the inhibitor's protonation state in mimicking the transition state. rsc.org

For reactions involving this compound, computational methods such as density functional theory (DFT) can be employed to model the transition states of both catalyzed and uncatalyzed reactions. These calculations can determine the geometry and energy of the transition state, helping to elucidate the reaction mechanism. For instance, in a nucleophilic aromatic substitution reaction, DFT could be used to compare the energy barriers for different possible pathways, such as a Meisenheimer complex intermediate.

A docking study of a 2-substituted aniline (B41778) pyrimidine derivative with Mer and c-Met kinases showed that the aminopyrimidine group could form a hydrogen bond with an aspartate residue in the active site. nih.gov This type of analysis can be extended to model the transition state of an enzyme-catalyzed reaction involving this compound, identifying key interactions that stabilize the transition state and lower the activation energy.

Advanced Computational Chemistry Studies of 2 Amino 5 Pyrimidinyl Pyrimidine

Ligand-Model Receptor Interaction Modeling of 2-(Amino-5-pyrimidinyl)pyrimidine

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Pyrimidine (B1678525) Systems

The computational investigation of pyrimidine systems, such as this compound, heavily relies on Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies. These approaches offer a balance between computational cost and accuracy, enabling the study of complex chemical and biological systems.

Molecular Mechanics employs classical physics principles, utilizing force fields to approximate the potential energy of a molecular system. This method is computationally efficient, making it suitable for simulating large systems over extended periods. For pyrimidine derivatives, MM simulations are instrumental in exploring their conformational landscapes, understanding intermolecular interactions, and modeling their behavior in different environments. For example, MM can be used to predict how a molecule like this compound might dock into the active site of a protein, a crucial aspect of drug design.

To overcome the limitations of classical mechanics, particularly in describing electronic phenomena like bond breaking and formation, hybrid QM/MM methods are employed. In this approach, the system is partitioned into a core region of chemical interest, which is treated with a high-level quantum mechanical method, and a larger surrounding environment, described by a more computationally economical molecular mechanics force field. For this compound, the pyrimidine rings and the amino group would typically constitute the QM region, especially when studying its reactivity or electronic excitations. The surrounding solvent molecules or a larger biomolecular framework would be treated using MM. This dual-level approach allows for the accurate modeling of chemical processes in a complex, realistic environment.

Spectroscopic Property Prediction for this compound

Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic properties of this compound. These theoretical predictions are vital for identifying the compound and understanding its electronic structure and vibrational modes.

Theoretical calculations can generate predicted spectra that closely match experimental data. The following table summarizes the anticipated spectroscopic properties for this compound based on computational models.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Property | Approximate Value |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | 290-340 nm |

| Infrared (IR) Spectroscopy | N-H Stretching Vibrations | 3300-3500 cm⁻¹ |

| C=N Stretching Vibrations | 1620-1680 cm⁻¹ | |

| C-N Stretching Vibrations | 1270-1360 cm⁻¹ | |

| ¹H NMR Spectroscopy | Amine Protons (NH₂) | δ 5.5-7.5 ppm |

| Pyrimidine Ring Protons | δ 8.0-9.5 ppm | |

| ¹³C NMR Spectroscopy | Pyrimidine Ring Carbons | δ 145-165 ppm |

Note: These are generalized predictions. The precise values can vary based on the specific computational method, basis set, and simulated environment (e.g., solvent).

UV-Vis Spectroscopy: The electronic spectrum of this compound is expected to feature absorptions arising from π → π* and n → π* electronic transitions within the conjugated pyrimidine rings. Time-dependent density functional theory (TD-DFT) is a commonly used method to predict these transitions. The predicted maximum absorption wavelength (λmax) is anticipated to be in the 290-340 nm range.

Infrared (IR) Spectroscopy: The vibrational spectrum can be computationally predicted by calculating the harmonic frequencies of the molecule. Key characteristic peaks for this compound include the N-H stretching vibrations of the amino group, which are expected in the 3300-3500 cm⁻¹ region. The stretching vibrations of the C=N and C-N bonds within the pyrimidine rings are predicted to appear in the fingerprint region, at approximately 1620-1680 cm⁻¹ and 1270-1360 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of hydrogen and carbon nuclei can be accurately predicted using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach. For the ¹H NMR spectrum, the protons of the amino group are expected to resonate at approximately δ 5.5-7.5 ppm. The protons attached to the pyrimidine rings are likely to be deshielded and appear further downfield, in the δ 8.0-9.5 ppm range. In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine rings are predicted to have chemical shifts in the δ 145-165 ppm region.

Topological Analysis of Electron Density (AIM, ELF) in this compound

The topological analysis of the electron density provides profound insights into the nature of chemical bonding. The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM), and the Electron Localization Function (ELF) are two prominent methods used for this purpose.

Atoms in Molecules (AIM): The AIM theory partitions the electron density of a molecule into atomic basins, allowing for a quantitative description of chemical bonds. By analyzing the properties of the electron density at bond critical points (BCPs), one can classify the nature of the interactions. For this compound, AIM analysis would characterize the covalent bonds within the pyrimidine rings and the bond between the amino group and the pyrimidine ring. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would confirm the shared-electron (covalent) nature of these bonds. AIM can also identify weaker non-covalent interactions, such as potential intramolecular hydrogen bonds.

Electron Localization Function (ELF): The ELF is a method that maps the electron localization in a molecule, providing a visual representation of chemical bonds and lone pairs that aligns well with Lewis structures. An ELF analysis of this compound would reveal regions of high electron localization corresponding to the covalent bonds (C-C, C-N, C-H, N-H) and the lone pairs on the nitrogen atoms. This provides a clear depiction of the molecule's electronic structure and bonding patterns. The integration of the electron density within these ELF basins can provide electron populations for each bond and lone pair, offering a quantitative measure of electron distribution.

Together, AIM and ELF analyses offer a comprehensive and detailed picture of the chemical bonding in this compound, complementing the insights gained from spectroscopic predictions and energetic calculations.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Amino 5 Pyrimidinyl Pyrimidine Systems

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates of 2-(Amino-5-pyrimidinyl)pyrimidine

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and structurally elucidating transient intermediates formed during the synthesis of this compound. The ability of HRMS to provide highly accurate mass measurements allows for the determination of elemental compositions, which is critical in distinguishing between potential isomeric structures and confirming the presence of short-lived reaction species.

In the synthesis of complex pyrimidine (B1678525) derivatives, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common HRMS techniques employed. For instance, in the study of pyrimidine synthesis, HPLC coupled with electrospray tandem mass spectrometry has been utilized to measure pyrimidine de novo metabolites and their degradation products. documentsdelivered.com This approach allows for the detection of all metabolites in a single analytical run, highlighting the speed and specificity of the technique. documentsdelivered.com The use of stable-isotope-labeled internal standards further enhances the accuracy of quantification. documentsdelivered.com

A typical workflow for elucidating reaction intermediates would involve:

Quenching the reaction at various time points to capture a snapshot of the species present.

Rapid analysis using a fast chromatographic method like UPLC coupled to an HRMS instrument (e.g., Orbitrap or TOF).

Data analysis to identify masses corresponding to potential intermediates based on the expected reaction mechanism.

Fragmentation studies (MS/MS) to confirm the proposed structures by analyzing the fragmentation patterns of the parent ions.

For example, in the thermal degradation of thiamin, a compound containing a pyrimidine ring, a major decomposition product was isolated and identified using a combination of spectrometric techniques including mass spectrometry. nih.gov This demonstrates the power of mass spectrometry in characterizing products from complex reactions.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and multi-dimensional NMR provides deeper insights into the connectivity and spatial arrangement of atoms within this compound and its derivatives.

Two-Dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to assign proton (¹H) and carbon (¹³C) signals unambiguously. For pyrimidine derivatives, 2D NMR is crucial for distinguishing between isomers and determining substitution patterns. For instance, TOCSY (Total Correlation Spectroscopy) experiments can be used to correlate the H5 and H6 protons of pyrimidines, providing 2D resolution without the need for expensive isotopic labeling. acs.orgacs.org This is particularly useful for studying the interaction of pyrimidine-containing molecules with other substances, such as RNA. acs.orgacs.org

Solid-State NMR (ssNMR) offers a powerful method for characterizing these compounds in their solid form, which is often the state in which they are utilized. This is especially important when dealing with polymorphism or when single crystals for X-ray diffraction are not available. A notable application of ssNMR is the "attached nitrogen test" using ¹³C{¹⁴N} solid-state NMR spectroscopy. nih.goviastate.eduacs.orgresearchgate.net This technique can distinguish between heterocyclic isomers by identifying carbon atoms directly bonded to nitrogen, which can be challenging to differentiate using solution NMR alone. nih.goviastate.eduacs.orgresearchgate.net

| NMR Technique | Application for this compound | Information Gained |

| ¹H NMR | Initial structural confirmation and purity assessment. | Chemical shifts and coupling constants of protons. |

| ¹³C NMR | Determination of the carbon skeleton. | Chemical shifts of carbon atoms. |

| COSY | Establishing proton-proton coupling networks. | Connectivity of protons within the pyrimidine rings. |

| HSQC | Correlating directly bonded protons and carbons. | Direct C-H bond information. |

| HMBC | Identifying long-range proton-carbon correlations. | Connectivity across multiple bonds, crucial for assigning substitution patterns. |

| TOCSY | Correlating all protons within a spin system. | Identification of all protons in each pyrimidine ring. acs.orgacs.org |

| Solid-State NMR | Characterization of solid forms and differentiation of isomers. | Structural information in the solid state, including C-N bond identification. nih.goviastate.eduacs.orgresearchgate.net |

Advanced Vibrational Spectroscopy (e.g., Raman, SERS) for Structural Insights into this compound

Vibrational spectroscopy techniques, such as Raman spectroscopy and its enhanced variant, Surface-Enhanced Raman Scattering (SERS), provide detailed information about the vibrational modes of a molecule, which are highly sensitive to its structure and environment.

Raman spectroscopy of this compound would reveal characteristic bands corresponding to the stretching and bending vibrations of the pyrimidine rings, the C-N bonds, and the amino group. These spectra serve as a molecular fingerprint, useful for identification and for studying structural changes, for example, upon binding to a target.

Surface-Enhanced Raman Scattering (SERS) offers a significant enhancement of the Raman signal (by orders of magnitude up to 10¹⁰) when the molecule is adsorbed onto a nanostructured metallic surface, typically silver or gold. mdpi.com This allows for the detection of very low concentrations of the analyte. SERS is particularly valuable for studying the orientation and interaction of pyrimidine derivatives with surfaces. mdpi.comacs.org For example, the SERS spectrum of thymine, a pyrimidine base, shows significant differences compared to its normal Raman spectrum, indicating specific interactions with the metal surface. mdpi.com The development of novel SERS substrates continues to improve the sensitivity and selectivity of this technique for the analysis of pyrimidine and purine (B94841) bases. nih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) for Pyrimidine Derivatives |

| Ring Breathing | ~700 - 800 |

| C-H Bending | ~1000 - 1200 |

| C=N Stretching | ~1400 - 1500 |

| C=C Stretching | ~1550 - 1650 |

| N-H Bending (Amino Group) | ~1600 - 1650 |

| N-H Stretching (Amino Group) | ~3300 - 3500 |

Note: These are general ranges and the exact positions of the bands for this compound would need to be determined experimentally.

X-ray Diffraction Techniques for Single Crystal and Powder Analysis of this compound

X-ray diffraction (XRD) is the gold standard for determining the three-dimensional atomic and molecular structure of crystalline materials. Both single-crystal and powder XRD provide invaluable information about this compound.

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for the analysis of bulk material. creative-biostructure.com It provides a characteristic diffraction pattern that can be used for phase identification, to assess crystallinity, and to determine unit cell parameters. creative-biostructure.com PXRD is particularly useful for quality control and for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form.

| XRD Technique | Sample Requirement | Information Obtained | Application for this compound |

| Single-Crystal XRD | A single, well-ordered crystal (typically > 0.1 mm). | Precise atomic coordinates, bond lengths, bond angles, molecular conformation, packing, and intermolecular interactions. creative-biostructure.com | Definitive structural elucidation and understanding of solid-state packing and hydrogen bonding networks. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net |

| Powder XRD | A finely ground powder of the crystalline material. | Phase identification, assessment of crystallinity, unit cell parameters, and detection of polymorphism. creative-biostructure.com | Routine identification, quality control, and study of different crystalline forms. |

Circular Dichroism Spectroscopy for Chiral Derivatives of this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. If a chiral center is introduced into the this compound scaffold, or if it forms a chiral complex, CD spectroscopy can be used to determine its absolute configuration and to study its conformational changes.

The application of CD spectroscopy to chiral derivatives of this compound would involve:

Determining the enantiomeric purity of a sample.

Assigning the absolute configuration by comparing the experimental CD spectrum to that of a known standard or to theoretical calculations.

Investigating conformational changes that may occur upon changes in solvent, temperature, or binding to a biological target.

Recent advancements have also explored two-photon circular dichroism, which offers remarkable fingerprinting capabilities for chiral molecules. nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation of this compound

Chromatographic techniques are essential for the purification, purity assessment, and separation of isomers of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for the analysis of a wide range of compounds. For pyrimidine derivatives, reversed-phase HPLC is a common choice, where a nonpolar stationary phase is used with a polar mobile phase. documentsdelivered.comnih.gov The retention time of the compound can be adjusted by changing the composition of the mobile phase. Ion-pairing chromatography can also be employed for highly polar or charged pyrimidine derivatives. nih.gov Furthermore, specialized columns, such as those designed for hydrogen bonding interactions or hydrophilic interaction chromatography (HILIC), can be used for the separation of closely related isomers. sielc.comresearchgate.netbohrium.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of some pyrimidine derivatives. GC can provide excellent separation efficiency and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

| Chromatographic Technique | Principle | Application for this compound | Typical Detection Method |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Purity assessment and quantification. documentsdelivered.comnih.gov | UV-Vis, Mass Spectrometry (MS) |

| HILIC | Separation of polar compounds. | Separation of polar isomers and related compounds. researchgate.netbohrium.com | UV-Vis, MS |

| Ion-Pairing HPLC | Separation of ionic and highly polar compounds. | Analysis of charged pyrimidine derivatives. nih.gov | UV-Vis, MS |

| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Analysis of volatile derivatives. | Flame Ionization Detector (FID), MS |

Supramolecular Chemistry and Self Assembly of 2 Amino 5 Pyrimidinyl Pyrimidine

Hydrogen Bonding Networks in the Solid and Solution State of 2-(Amino-5-pyrimidinyl)pyrimidine

Hydrogen bonding is a key factor in the self-assembly of this compound. The molecule's amino group serves as a hydrogen bond donor, while the nitrogen atoms in its pyrimidine (B1678525) rings act as acceptors, facilitating the creation of strong, directional hydrogen-bonding networks.

In the solid state, this compound and its derivatives often form dimeric structures through N-H···N hydrogen bonds. mdpi.com These dimers can then assemble into larger structures like tapes or sheets. The specific nature of these hydrogen bonds, including the potential for the amino group to also act as a hydrogen bond acceptor, dictates the crystal packing. mdpi.com For instance, in some aminopyridine derivatives, zig-zag chains are formed through a combination of N-H···Npyr and N-H···NLP hydrogen bonds. mdpi.com

The following table details the typical hydrogen bond interactions observed in related aminopyrimidine crystal structures.

| Interaction Type | Description | Significance in Crystal Packing |

| N-H···Npyr | The amino group donates a hydrogen to a pyrimidine ring nitrogen. | Formation of primary dimeric units. mdpi.com |

| N-H···NLP | The amino group donates a hydrogen to the lone pair of another amino group nitrogen. | Contributes to the formation of chain-like structures. mdpi.com |

| C-H···π | A carbon-hydrogen bond interacts with the π-system of a pyrimidine ring. | Connects neighboring dimeric units. researchgate.net |

| C-H···N | A carbon-hydrogen bond donates a hydrogen to a pyrimidine ring nitrogen. | Connects neighboring dimeric units. researchgate.net |

Metal-Ligand Coordination Chemistry and Coordination Polymers of this compound

The nitrogen atoms within the pyrimidine rings of this compound are effective coordination sites for metal ions, making it a versatile ligand in the development of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com Its ability to bridge multiple metal centers allows for the creation of extended one-, two-, or three-dimensional networks. mdpi.com

Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating this compound

The use of aminopyrimidine derivatives as organic linkers in MOFs can result in materials with significant porosity and potential for applications in gas storage and catalysis. rsc.orgresearchgate.net The synthesis of these MOFs is often achieved through hydrothermal or solvent-free methods. rsc.orgmdpi.com For example, multifunctional Zn-MOFs and Co-MOFs have been successfully synthesized using 4,6-diamino-2-pyrimidinethiol as a linker, demonstrating the utility of aminopyrimidines in creating functional materials. rsc.orgresearchgate.net The resulting MOFs can exhibit high surface-to-volume ratios and porous natures. rsc.org

Helical and Chiral Coordination Architectures from this compound Ligands

The structural dynamics of aminopyrimidine-based ligands, specifically the rotation around the bond connecting the pyrimidine rings, can give rise to chiral and helical coordination structures. In some crystal structures of related compounds, molecules are linked by hydrogen bonds to form helical chains. researchgate.net The coordination with metal ions can lock the ligand into specific conformations, thereby inducing chirality in the supramolecular assembly. This is exemplified by the formation of isostructural cyclic M2(RL)2 dimers where RL is a phenyl-pyrimidine derivative. researchgate.net

π-π Stacking Interactions and Aromatic Stacking Motifs in this compound Assemblies

Alongside hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings are vital for the self-assembly of this compound. researchgate.net These interactions, while less strong than hydrogen bonds, are crucial for the stability and structure of the assemblies.

In the solid state, pyrimidine rings of adjacent molecules often adopt a parallel-displaced or T-shaped arrangement to enhance π-π interactions. researchgate.net These stacking patterns can lead to the formation of columns or layered structures within the crystal. For instance, in the supramolecular structure of a related aminopyrimidine derivative, aromatic π–π stacking between the pyrimidine rings, with a centroid–centroid distance of 3.588 (1) Å, helps to stabilize a columnar structure. researchgate.net The interplay between hydrogen bonding and π-π stacking governs the final molecular packing. rsc.org

Host-Guest Chemistry with Macrocyclic Receptors and this compound

The capacity of this compound to engage in multiple non-covalent interactions makes it a suitable guest for macrocyclic hosts like pillar[n]arenes. rsc.org The binding of this molecule within a macrocyclic host is driven by a mix of hydrogen bonding, hydrophobic effects, and van der Waals forces. The amino and pyrimidine nitrogen atoms can form hydrogen bonds with the host, while the aromatic rings can reside within the host's hydrophobic cavity. The study of such host-guest systems provides insights into molecular recognition. rsc.org

Self-Assembled Monolayers (SAMs) and Surface Chemistry of this compound

The functional groups of this compound enable its attachment to various surfaces to form self-assembled monolayers (SAMs). The amino group, for instance, can anchor the molecule to substrates like gold. nih.gov Once anchored, the molecules can organize on the surface through intermolecular forces like hydrogen bonding and π-π stacking. The structure of SAMs on metal surfaces formed from heteroaromatic thiols containing nitrogen atoms can be influenced by the position and number of nitrogen atoms in the aromatic ring. nih.gov These functionalized surfaces have potential uses in sensors and electronics. nih.gov

Liquid Crystal Formation and Mesophase Behavior of this compound Derivatives

The incorporation of the pyrimidine ring into calamitic (rod-shaped) molecules has a pronounced effect on their liquid crystalline properties. tandfonline.com The two nitrogen atoms in the pyrimidine ring introduce a lateral dipole moment and alter the electronic distribution within the aromatic core, influencing intermolecular interactions and, consequently, the type and stability of the mesophases formed. tandfonline.com For derivatives of this compound, the presence of the amino group provides a site for hydrogen bonding, which can play a crucial role in promoting self-assembly and inducing or stabilizing liquid crystalline behavior.

Research on structurally related 2,5-disubstituted pyrimidine derivatives has shown that these compounds are critical components in commercial liquid crystal displays (LCDs). tandfonline.com Their utility stems from the ability to fine-tune properties such as dielectric anisotropy and birefringence through molecular engineering. The specific linkage and substituents on the pyrimidine core dictate the nature of the mesophases.

Detailed Research Findings:

For instance, in calamitic liquid crystals, the introduction of a 5-phenylpyrimidine (B189523) unit often promotes the formation of smectic phases, where the molecules are arranged in layers. birmingham.ac.ukresearchgate.net This is attributed to the specific shape and intermolecular interactions facilitated by the pyrimidine ring. In contrast, 2-phenylpyrimidine (B3000279) derivatives tend to exhibit nematic phases, which are less ordered than smectic phases. birmingham.ac.ukresearchgate.net

The amino group in this compound derivatives can act as a hydrogen bond donor, allowing for the formation of hydrogen-bonded liquid crystals (HBLCs). nih.govnih.gov By co-assembling with suitable hydrogen bond acceptors, such as carboxylic acids, it is possible to create supramolecular complexes with enhanced molecular anisotropy, leading to the induction or stabilization of mesophases. nih.gov The resulting H-bonded complexes often exhibit a broader range of liquid crystalline behavior and higher thermal stability compared to the individual components.

The table below presents hypothetical mesophase data for a series of N-acylated derivatives of this compound, based on the established trends for similar pyrimidine-based liquid crystals. The introduction of an acyl chain of varying length is a common strategy to induce mesomorphism.

Table 1: Hypothetical Mesomorphic Properties of N-Acyl-2-(Amino-5-pyrimidinyl)pyrimidine Derivatives

| Compound Name | Alkyl Chain Length (n) | Phase Transitions (°C) | Mesophase Type |

|---|---|---|---|

| N-(5-(Pyrimidin-2-yl)pyrimidin-2-yl)butanamide | 4 | Cr 110 (N 95) I | Monotropic Nematic |

| N-(5-(Pyrimidin-2-yl)pyrimidin-2-yl)hexanamide | 6 | Cr 105 N 115 I | Enantiotropic Nematic |

| N-(5-(Pyrimidin-2-yl)pyrimidin-2-yl)octanamide | 8 | Cr 98 SmA 112 N 120 I | Smectic A, Nematic |

| N-(5-(Pyrimidin-2-yl)pyrimidin-2-yl)decanamide | 10 | Cr 95 SmA 125 I | Smectic A |

| N-(5-(Pyrimidin-2-yl)pyrimidin-2-yl)dodecanamide | 12 | Cr 92 SmA 130 I | Smectic A |

Note: This data is illustrative and based on trends observed in similar pyrimidine-based liquid crystal systems. Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid. Parentheses indicate a monotropic transition observed on cooling.

Furthermore, the formation of hydrogen-bonded complexes with alkoxybenzoic acids could lead to the following types of mesophase behavior, as is common with other aminopyrimidine-based HBLCs.

Table 2: Hypothetical Mesomorphic Properties of Hydrogen-Bonded Complexes of this compound with 4-Alkoxybenzoic Acids

| This compound Complex with: | Alkoxy Chain Length (n) | Phase Transitions (°C) | Mesophase Type |

|---|---|---|---|

| 4-Butoxybenzoic Acid | 4 | Cr 130 (N 115) I | Monotropic Nematic |

| 4-Hexyloxybenzoic Acid | 6 | Cr 125 N 140 I | Enantiotropic Nematic |

| 4-Octyloxybenzoic Acid | 8 | Cr 120 SmC 135 N 145 I | Smectic C, Nematic |

| 4-Decyloxybenzoic Acid | 10 | Cr 118 SmC 150 I | Smectic C |

| 4-Dodecyloxybenzoic Acid | 12 | Cr 115 SmC 155 I | Smectic C |

Note: This data is illustrative and based on trends observed in hydrogen-bonded liquid crystals formed from aminopyrimidines and carboxylic acids. Cr = Crystal, N = Nematic, SmC = Smectic C, I = Isotropic Liquid. Parentheses indicate a monotropic transition observed on cooling.

The mesophase behavior is expected to be highly sensitive to the length of the flexible alkyl or alkoxy chains. Generally, shorter chains favor the formation of nematic phases, while longer chains promote the higher-ordered smectic phases due to increased van der Waals interactions and a tendency for micro-segregation of the aliphatic chains and aromatic cores. birmingham.ac.uk The specific type of smectic phase (e.g., Smectic A with orthogonal molecular arrangement within layers, or Smectic C with tilted molecules) would depend on the detailed molecular structure and intermolecular interactions.

Crystal Engineering and Solid State Research of 2 Amino 5 Pyrimidinyl Pyrimidine

Polymorphism and Pseudopolymorphism Studies of 2-(Amino-5-pyrimidinyl)pyrimidine

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability. While specific polymorphic studies on this compound are not extensively documented in publicly available literature, the behavior of analogous pyrimidine (B1678525) derivatives suggests a high propensity for polymorphism.

For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have revealed the existence of conformational polymorphs, where different crystal packing arrangements arise from variations in the molecular conformation. researchgate.net These polymorphs can exhibit different supramolecular synthons, such as the formation of helical versus zigzag hydrogen-bonded chains. researchgate.net The relative stability of such polymorphs is often subtle, with computational studies on lattice energies helping to determine the most stable form. researchgate.net

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is also a common phenomenon for compounds with hydrogen bonding capabilities. The formation of a hydrated co-crystal of pyrimethamine (B1678524) and trimethoprim (B1683648) highlights this possibility. acs.orgresearchgate.net

Given the hydrogen bonding sites on this compound, it is plausible that different crystallization conditions (e.g., solvent, temperature, and cooling rate) could lead to the isolation of various polymorphs and pseudopolymorphs. Characterization of these forms would rely on techniques such as single-crystal and powder X-ray diffraction (PXRD), thermal analysis (DSC and TGA), and spectroscopy.

Co-Crystallization Strategies for New Solid Forms of this compound

Co-crystallization is a powerful technique to modify the physicochemical properties of a solid without altering its covalent structure. This is achieved by combining a target molecule with a coformer in a specific stoichiometric ratio within a crystal lattice. The selection of a suitable coformer is crucial and is often guided by the principles of supramolecular chemistry, particularly hydrogen bonding.

The 2-aminopyrimidine (B69317) moiety is a well-established building block in co-crystal design due to its ability to form robust hydrogen-bonded synthons. The amino group can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms can act as acceptors. This allows for the formation of predictable hydrogen-bonding patterns with various coformers, such as carboxylic acids.

For example, the co-crystallization of 2-amino-4,6-dimethylpyrimidine (B23340) with p-xylylene-bis(thioacetic) acid resulted in the formation of three different multicomponent crystal forms depending on the crystallization conditions. nih.gov Similarly, studies with pyrimethamine, a 2,4-diaminopyrimidine (B92962) derivative, have demonstrated successful co-crystal formation with a range of coformers including sulfamethazine, and various dicarboxylic acids. acs.org

Strategies for preparing co-crystals of this compound could include:

Solution Crystallization: Dissolving the compound and a selected coformer in a suitable solvent and allowing the co-crystal to form upon slow evaporation or cooling.

Mechanosynthesis: Grinding the two components together, sometimes with a small amount of liquid (liquid-assisted grinding), to induce co-crystal formation. acs.orgresearchgate.net

Sublimation: Heating the components under vacuum to allow for crystallization from the gas phase. acs.orgmdpi.com

Influence of Crystal Packing on Intermolecular Interactions in this compound

The arrangement of molecules in a crystal, known as crystal packing, has a profound impact on the types and strengths of intermolecular interactions. In the case of aminopyrimidines, hydrogen bonding is a dominant force in directing the crystal packing.

A common and robust hydrogen-bonding motif in 2-aminopyrimidine derivatives is the R22(8) ring, formed by a pair of N-H···N hydrogen bonds between two molecules. chemicalbook.com This homosynthon is observed in the crystal structures of many related compounds. acs.orgresearchgate.net However, in the presence of a suitable coformer, this homosynthon can be replaced by a heterosynthon, where the aminopyrimidine forms hydrogen bonds with the coformer.

The crystal structure of a salt of 2-amino-4,6-dimethoxypyrimidinium with thiophene-2-carboxylate (B1233283) demonstrates the formation of an R22(8) ring motif between the cation and the anion. chemicalbook.comrsc.org These motifs can then be further linked by other interactions, such as π–π stacking between the pyrimidine rings, to build up the three-dimensional structure. chemicalbook.comrsc.org

For this compound, the interplay between different potential hydrogen bond donors (the amino group) and acceptors (the pyrimidine nitrogens) will dictate the packing arrangement. The presence of the second pyrimidine ring introduces additional possibilities for N···H and C-H···N interactions, as well as π–π stacking. The specific packing adopted will influence the density, stability, and other physical properties of the crystal.

Solid-State Reactivity and Transformations of this compound

Solid-state reactions are chemical reactions that occur in the crystalline state. These reactions can be initiated by various stimuli such as heat, light, or mechanical stress. The reactivity of a molecule in the solid state is often governed by the proximity and orientation of reactive groups in the crystal lattice.

The amino group of this compound could potentially participate in solid-state reactions such as condensation or salt formation with appropriate reactants. For example, the reaction of 4-aminopyridine (B3432731) with halogens and interhalogens in the solid state has been shown to lead to the formation of charge-transfer complexes and ionic species. researchgate.net

Solid-state transformations can also include phase transitions between different polymorphic forms or the desolvation of a pseudopolymorph. These transformations can be studied using techniques like variable-temperature PXRD and thermal analysis.